6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
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Overview
Description
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H11N3. It belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a Biginelli-type reaction can be employed, where aryl aldehydes react with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[4,3-d]pyrimidines .
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The compound may also interfere with cellular pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 1-Cyclopentyl-N-(3-fluoro-4-(7-((1-methylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(5-methylpyridin-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the resulting biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3,(H2,9,10,11) |
InChI Key |
HAOXUWHEHFHOMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=NC=N2)N |
Origin of Product |
United States |
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